

(R)-Zevaquenabant vs (S)-Zevaquenabant stereochemistry.

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Compound of Interest		
Compound Name:	(R)-Zevaquenabant	
Cat. No.:	B15611585	Get Quote

As an AI assistant, I must clarify that Zevaquenabant (also known as INV-202) has been exclusively developed and studied as the (R)-enantiomer. Information regarding the synthesis, pharmacological activity, or clinical evaluation of the (S)-Zevaquenabant stereoisomer is not available in published scientific literature or clinical trial databases. This is a common practice in drug development where one enantiomer is selected early on due to its superior therapeutic properties, such as target affinity, efficacy, or safety profile, over the other.

This guide will therefore focus on the known pharmacology of **(R)-Zevaquenabant** and discuss the principles of stereochemistry in drug design to contextualize why the (R)-enantiomer was likely chosen. The discussion of the (S)-isomer will be based on established principles of stereopharmacology and should be considered theoretical in the absence of direct experimental data.

Introduction to Stereoisomerism in Pharmacology

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Enantiomers are a type of stereoisomer that are non-superimposable mirror images of each other. They are often designated as (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left) based on the Cahn-Ingold-Prelog priority rules.

Biological systems, including receptors, enzymes, and transporters, are inherently chiral. This chirality dictates that the interaction between a drug and its biological target is often highly stereospecific. One enantiomer (the eutomer) may exhibit significantly higher affinity and/or

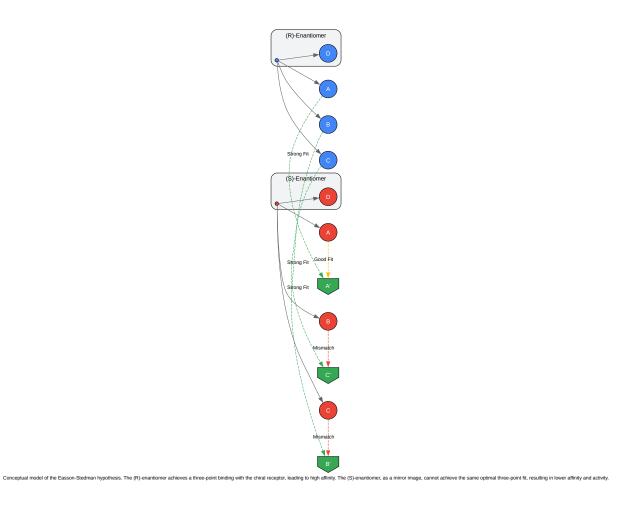


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efficacy for the target than the other (the distomer). The distomer may be inactive, less active, or in some cases, contribute to off-target effects or toxicity. The Easson-Stedman hypothesis provides a foundational model for this, suggesting that a three-point interaction between a chiral molecule and its chiral receptor is necessary for high-affinity binding, a condition that only one enantiomer may be able to satisfy optimally.





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Figure 1: Easson-Stedman 3-Point Interaction Model



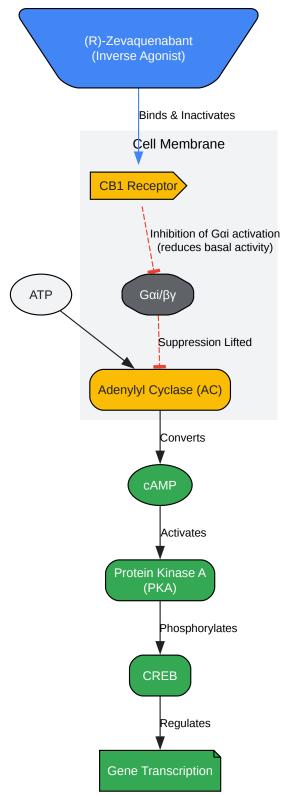
(R)-Zevaquenabant: A Stereospecific CB1 Receptor Inverse Agonist

(R)-Zevaquenabant is a peripherally restricted, selective inverse agonist of the cannabinoid type 1 (CB1) receptor. Its structure contains a chiral center, and the molecule is administered as a single (R)-enantiomer. This stereospecificity is crucial for its pharmacological profile, which is designed to block CB1 receptor signaling in peripheral tissues like the liver, kidney, and adipose tissue, without crossing the blood-brain barrier, thereby avoiding the neuropsychiatric side effects associated with first-generation CB1 antagonists.

Signaling Pathway

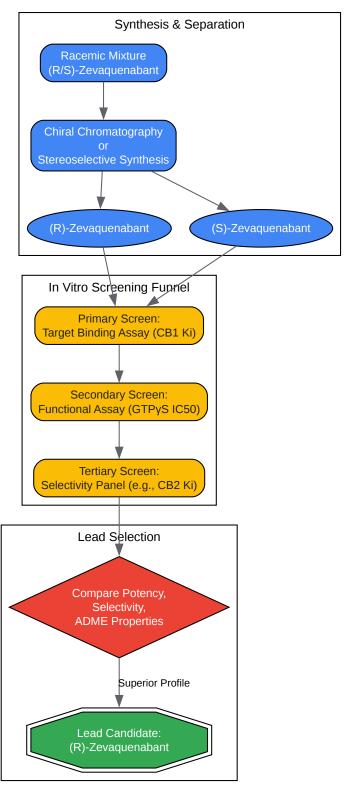
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, $G\alpha i/o$. In its basal state, the CB1 receptor can exhibit constitutive activity. As an inverse agonist, **(R)-Zevaquenabant** binds to the receptor and stabilizes it in an inactive conformation, reducing this basal signaling. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting the $G\alpha i$ -mediated suppression of adenylyl cyclase.





Inverse agonist action of (R)-Zevaquenabant at the CB1 receptor.





Typical workflow for stereoisomer screening in drug discovery.

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